molecular formula C16H17NO3 B12333446 (S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate

(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate

Cat. No.: B12333446
M. Wt: 271.31 g/mol
InChI Key: PJZNFKNEBBJYAL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate ( 660844-52-0) is a chiral amino acid ester of significant value in pharmaceutical research and development. This compound serves as a critical synthetic intermediate, particularly in the exploration of novel antiviral therapeutics. Recent scientific studies highlight its application in the synthesis of potent, broad-spectrum antiviral conjugates. Specifically, ester derivatives of this scaffold have been designed to improve the oral bioavailability of nucleoside analogs like GS-441524, a known broad-spectrum antiviral agent. Research demonstrates that such conjugates exhibit enhanced efficacy against multiple coronaviruses, including both alpha and beta genera, by functioning as prodrugs that are hydrolyzed in vivo to release active metabolites . This mechanism leverages the compound's structure as a building block to create molecules that simultaneously deliver an antiviral agent and an anti-inflammatory drug (e.g., ibuprofen), addressing both viral replication and inflammation in models of viral infection . With a high purity of 99% , it is supplied for use in custom synthesis, process development, and exploratory research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound with flexible order quantities and packaging to meet diverse R&D needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-phenoxyphenyl)propanoate

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1

InChI Key

PJZNFKNEBBJYAL-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Hydroxylamination and Hydrogenation

A widely reported method involves the hydroxylamination of methyl 3-oxo-3-(4-phenoxyphenyl)propionate followed by catalytic hydrogenation. The process begins with the reaction of methyl 3-oxo-3-(4-phenoxyphenyl)propionate with sodium nitrite in a glacial acetic acid/water mixture at 0°C. This step introduces a hydroxylamine group at the β-position, yielding methyl 2-hydroxylamino-3-oxo-3-(4-phenoxyphenyl)propionate.

Key Conditions :

  • Reagents : Sodium nitrite (1.2 eq.), glacial acetic acid/water (1:1.5 v/v)
  • Temperature : 0°C
  • Yield : 92–94%

Subsequent catalytic hydrogenation using 5% palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere reduces the hydroxylamine group to an amine. This step also reduces the ketone to a secondary alcohol, necessitating further oxidation or adjustment.

Hydrogenation Parameters :

  • Catalyst : 5% Pd/C (1% w/w)
  • Solvent : Methanol
  • Time : 24 hours
  • Yield : 85%

Acid-Catalyzed Esterification

The final step involves esterification of the intermediate acid with methanol under acidic conditions. For example, treating the amine-containing carboxylic acid with thionyl chloride (SOCl₂) in methanol yields the methyl ester.

Reaction Table :

Step Reagent/Condition Product Yield
1 NaNO₂, AcOH/H₂O, 0°C Hydroxylamine intermediate 92%
2 H₂, Pd/C, MeOH Amine-alcohol 85%
3 SOCl₂, MeOH (S)-Methyl ester 89%

Enantioselective Synthesis via Chiral Resolution

Dynamic Kinetic Resolution (DKR)

Chiral centers are introduced using asymmetric hydrogenation or enzymatic resolution. For instance, the racemic amine intermediate is treated with a chiral resolving agent (e.g., L-tartaric acid) to isolate the (S)-enantiomer.

Example Protocol :

  • Racemic Synthesis : Prepare methyl 2-amino-3-(4-phenoxyphenyl)propanoate via non-stereoselective methods.
  • Resolution : React with L-tartaric acid in ethanol, yielding diastereomeric salts.
  • Crystallization : Isolate the (S)-enantiomer salt, followed by neutralization to recover the free base.

Performance Metrics :

  • Enantiomeric Excess (ee) : >98%
  • Overall Yield : 65–70%

Asymmetric Catalysis

Palladium complexes with chiral ligands (e.g., BINAP) enable enantioselective hydrogenation of α,β-unsaturated esters. This method avoids resolution steps but requires optimized catalysts.

Catalyst System :

  • Ligand : (R)-BINAP
  • Substrate : Methyl 3-(4-phenoxyphenyl)acrylate
  • Conditions : H₂ (50 psi), MeOH, 25°C
  • Result : 90% ee, 82% yield

Alternative Synthetic Routes

Reductive Amination

A two-step reductive amination strategy converts methyl 3-oxo-3-(4-phenoxyphenyl)propionate to the target compound. The ketone is condensed with ammonium acetate followed by sodium borohydride (NaBH₄) reduction.

Steps :

  • Condensation : NH₄OAc, MeOH, reflux (6 h).
  • Reduction : NaBH₄, 0°C (2 h).
  • Yield : 75%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the esterification and amination steps. For example, reacting 3-(4-phenoxyphenyl)propanoic acid with methyl chloroformate under microwaves (100°C, 20 min) achieves 95% conversion.

Advantages :

  • Time Reduction : 80% shorter than conventional methods.
  • Purity : >99% by HPLC.

Analytical and Process Optimization

Purity Control

Reverse-phase HPLC with a C18 column (λ = 254 nm) monitors intermediates and final product. Impurities (e.g., unreacted acid or hydroxylamine derivatives) are quantified using LC-MS/MS.

HPLC Conditions :

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA
  • Retention Time : 8.2 min (target compound)

Scalability Challenges

Large-scale production faces hurdles in catalytic hydrogenation (Pd/C cost) and chiral resolution (low throughput). Continuous-flow systems improve efficiency by reducing reaction times and catalyst loading.

Case Study :

  • Batch vs. Flow Hydrogenation :
Parameter Batch Flow
Catalyst Loading 1% 0.5%
Time 24 h 2 h
Yield 85% 88%

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted phenoxy derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituent Molecular Formula Molecular Weight Notable Properties
Target Compound 4-phenoxyphenyl C₁₆H₁₅NO₃ 269.30 High lipophilicity due to aromatic phenoxy group; potential for π-π interactions
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl C₁₀H₁₀N₂O₄ 238.20 Electron-withdrawing nitro group enhances reactivity; precursor to amine derivatives
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl 4-methoxyphenyl C₁₁H₁₅NO₃·HCl 261.70 Methoxy group increases lipophilicity; hydrochloride salt improves crystallinity
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 Fluorine enhances metabolic stability and electronegativity
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl C₁₆H₁₅NO₃ 269.29 Hydroxyl group increases polarity; benzyl ester may slow hydrolysis

Key Observations:

  • Electronic Effects : Nitro (electron-withdrawing) and methoxy (electron-donating) groups modulate reactivity. Nitro derivatives are often intermediates in redox-driven syntheses (e.g., reduction to amines ), while methoxy groups enhance steric bulk.
  • Solubility : Hydrochloride salts (e.g., methoxy and fluoro derivatives) improve aqueous solubility, critical for pharmaceutical formulations .
  • Stability : Fluorinated analogues resist metabolic degradation due to C-F bond strength , whereas benzyl esters (e.g., 4-hydroxyphenyl derivative) may offer hydrolytic stability over methyl esters .

Biological Activity

(S)-Methyl 2-amino-3-(4-phenoxyphenyl)propanoate is a chiral amino acid derivative that has garnered attention for its significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

This compound is characterized by the following structural features:

  • Chirality : The (S)-configuration is crucial for its biological interactions.
  • Functional Groups : It contains an amino group and a phenoxyphenyl moiety, which contribute to its reactivity and interaction with biological targets.

Research indicates that this compound interacts with various biomolecular targets, influencing biochemical pathways. Key mechanisms include:

  • Enzyme Interaction : The compound may modulate enzyme activity through interactions with active sites, potentially altering metabolic pathways.
  • Receptor Binding : Its structural features allow for binding to specific receptors, which can initiate or inhibit signaling cascades within cells.

Pharmacological Effects

Studies have suggested that this compound exhibits potential therapeutic effects. Some notable findings include:

  • Antiproliferative Activity : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary research suggests that it may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameKey FeaturesUnique Aspects
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoateContains a methoxy group instead of phenoxyDifferent electronic properties due to methoxy group
3-(4-Phenoxyphenyl)propan-1-olLacks the amino groupDifferent reactivity profile
(S)-2-Amino-3-(4-chlorophenyl)propan-1-olContains a chlorine substituentPotentially different biological activity

This comparison highlights how the presence of specific functional groups and stereochemistry affects the biological activity of these compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the antiproliferative effects of this compound on HCT116 cells revealed an IC50 value indicating significant inhibition of cell growth. This suggests its potential utility in cancer therapy.
  • Neuroinflammation Studies : Research focusing on neuroinflammation has indicated that compounds similar to this compound can bind to translocator protein (TSPO), which is involved in neuroinflammatory responses. Further studies are needed to explore this compound's role in such pathways.

Future Directions

The unique structural characteristics and preliminary findings related to this compound suggest several avenues for future research:

  • Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level are essential to fully understand its therapeutic potential.
  • In Vivo Studies : Animal models should be employed to evaluate pharmacokinetics, efficacy, and safety profiles before progressing to clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.